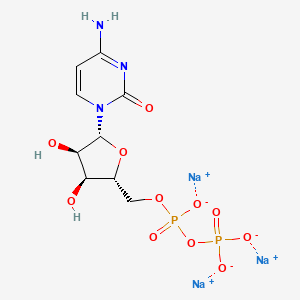
Cytidine 5'-Diphosphate Trisodium Salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cytidine 5’-diphosphate (trisodium salt) is a nucleotide compound that plays a crucial role in various biochemical processes. It is a cytosine nucleotide containing two phosphate groups esterified to the sugar moiety. This compound is involved in the synthesis of DNA and RNA, making it essential for genetic information transfer and cellular functions .
Preparation Methods
Synthetic Routes and Reaction Conditions
Cytidine 5’-diphosphate (trisodium salt) is synthesized from cytidine monophosphate through the transfer of a phosphoryl group from adenosine triphosphate, catalyzed by the enzyme uridine monophosphate kinase . The reaction conditions typically involve maintaining a controlled temperature and pH to ensure optimal enzyme activity.
Industrial Production Methods
In industrial settings, the production of cytidine 5’-diphosphate (trisodium salt) involves large-scale enzymatic reactions using recombinant enzymes to enhance yield and purity. The process includes fermentation, purification, and crystallization steps to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
Cytidine 5’-diphosphate (trisodium salt) undergoes various chemical reactions, including:
Phosphorylation: Conversion to cytidine triphosphate.
Hydrolysis: Breakdown into cytidine monophosphate and inorganic phosphate.
Substitution: Reaction with other nucleotides to form nucleic acid chains.
Common Reagents and Conditions
Phosphorylation: Requires adenosine triphosphate and uridine monophosphate kinase.
Hydrolysis: Typically occurs under acidic or enzymatic conditions.
Substitution: Involves nucleotidyl transferases and appropriate buffer systems.
Major Products
Cytidine triphosphate: Formed through phosphorylation.
Cytidine monophosphate: Produced via hydrolysis.
Nucleic acid chains: Result from substitution reactions.
Scientific Research Applications
Cytidine 5’-diphosphate (trisodium salt) has numerous applications in scientific research:
Chemistry: Used as a substrate in enzymatic assays and nucleotide synthesis.
Biology: Essential for studying DNA and RNA synthesis, gene expression, and cellular metabolism.
Medicine: Investigated for its potential in treating genetic disorders and as a component in nucleotide-based therapies.
Industry: Utilized in the production of nucleotides and nucleic acids for research and pharmaceutical applications
Mechanism of Action
Cytidine 5’-diphosphate (trisodium salt) exerts its effects by serving as a substrate for various enzymes involved in nucleotide metabolism. It is converted to cytidine triphosphate, which participates in the synthesis of RNA and DNA. The compound also acts as a coenzyme in glycerophospholipid biosynthesis and protein glycosylation .
Comparison with Similar Compounds
Similar Compounds
Cytidine triphosphate: A nucleoside triphosphate involved in RNA synthesis.
Cytidine monophosphate: A nucleotide used in the synthesis of cytidine diphosphate.
Uridine diphosphate: A nucleotide involved in carbohydrate metabolism.
Uniqueness
Cytidine 5’-diphosphate (trisodium salt) is unique due to its role as an intermediate in the synthesis of cytidine triphosphate and its involvement in various biochemical pathways. Its trisodium salt form enhances its solubility and stability, making it suitable for industrial and research applications .
Properties
Molecular Formula |
C9H12N3Na3O11P2 |
|---|---|
Molecular Weight |
469.12 g/mol |
IUPAC Name |
trisodium;[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate |
InChI |
InChI=1S/C9H15N3O11P2.3Na/c10-5-1-2-12(9(15)11-5)8-7(14)6(13)4(22-8)3-21-25(19,20)23-24(16,17)18;;;/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H2,10,11,15)(H2,16,17,18);;;/q;3*+1/p-3/t4-,6-,7-,8-;;;/m1.../s1 |
InChI Key |
JENUKVZGXGULDX-LLWADOMFSA-K |
Isomeric SMILES |
C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])[O-])O)O.[Na+].[Na+].[Na+] |
Canonical SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])[O-])O)O.[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


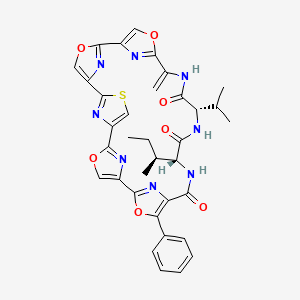
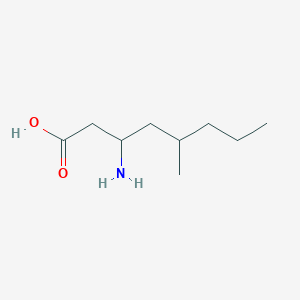
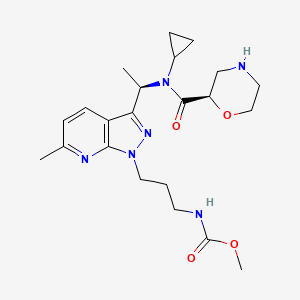
![methyl 1-(cyclopropanecarbonylamino)-9H-pyrido[3,4-b]indole-7-carboxylate](/img/structure/B11930581.png)

![[4,4'-Bipyridine]-3,3'-dicarboxylic acid](/img/structure/B11930598.png)
![(2S)-2-[[(2S)-2-[[(2S)-2-[7-(2,5-dioxopyrrol-1-yl)heptanoylamino]propanoyl]amino]propanoyl]amino]-N-(4-hydroxyphenyl)-N'-tritylbutanediamide](/img/structure/B11930599.png)
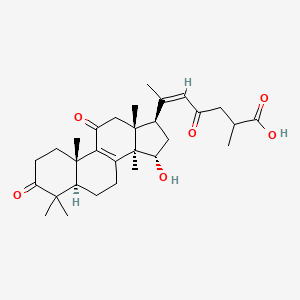
![nonyl 7-[(7-heptadecan-9-yloxy-7-oxoheptyl)-(3-hydroxypropyl)amino]heptanoate](/img/structure/B11930617.png)
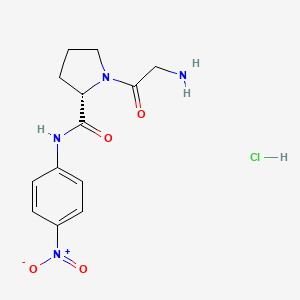
![(1S,2R,4R,5R,10R,11S,14R,15R,18S)-15-[(1S)-1-[(2R)-4,5-dimethyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-5-hydroxy-10,14-dimethyl-3-oxapentacyclo[9.7.0.02,4.05,10.014,18]octadec-7-en-9-one](/img/structure/B11930630.png)

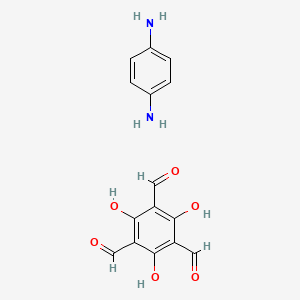
![3,6-bis[4-[bis[(9Z,12Z)-2-hydroxyoctadeca-9,12-dienyl]amino]butyl]piperazine-2,5-dione](/img/structure/B11930639.png)
